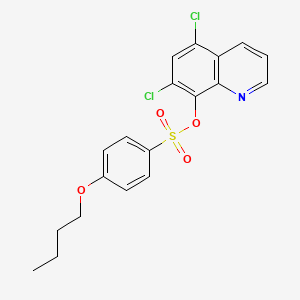
5,7-DICHLOROQUINOLIN-8-YL 4-BUTOXYBENZENE-1-SULFONATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloroquinolin-8-yl 4-butoxybenzene-1-sulfonate is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions of the quinoline ring, and a 4-butoxybenzene-1-sulfonate group attached to the 8th position
Métodos De Preparación
The synthesis of 5,7-dichloroquinolin-8-yl 4-butoxybenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the chlorination of 8-hydroxyquinoline to introduce chlorine atoms at the 5th and 7th positions. This is followed by the sulfonation of the quinoline ring to attach the 4-butoxybenzene-1-sulfonate group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid .
Análisis De Reacciones Químicas
5,7-Dichloroquinolin-8-yl 4-butoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against certain bacterial and viral strains.
Medicine: Quinoline derivatives, including this compound, are being investigated for their potential use in the treatment of diseases such as cancer and Alzheimer’s disease.
Mecanismo De Acción
The mechanism of action of 5,7-dichloroquinolin-8-yl 4-butoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition can result in the suppression of cell proliferation and the induction of cell death in cancer cells .
Comparación Con Compuestos Similares
5,7-Dichloroquinolin-8-yl 4-butoxybenzene-1-sulfonate can be compared with other similar compounds, such as:
5,7-Dichloro-8-hydroxyquinoline: This compound has similar structural features but lacks the 4-butoxybenzene-1-sulfonate group. It is known for its antimicrobial properties.
5,7-Diiodo-8-hydroxyquinoline: This derivative contains iodine atoms instead of chlorine and has been studied for its potential use in medical imaging.
5-Chloro-8-hydroxyquinoline: This compound has only one chlorine atom and is used as an antiseptic and disinfectant.
Propiedades
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-butoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO4S/c1-2-3-11-25-13-6-8-14(9-7-13)27(23,24)26-19-17(21)12-16(20)15-5-4-10-22-18(15)19/h4-10,12H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEZHKJLIFCQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B5254176.png)
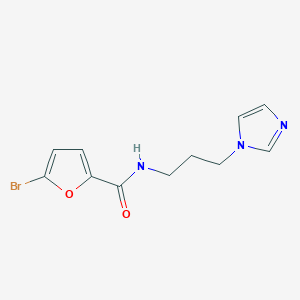
![1-[3-(4-Fluorophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B5254190.png)

![(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5254205.png)
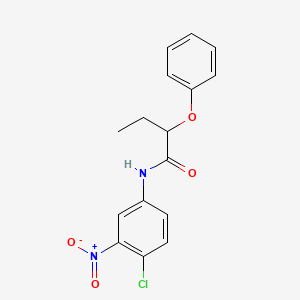
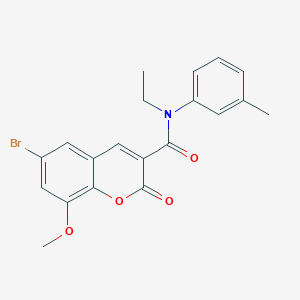
![5-methyl-N-phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5254231.png)

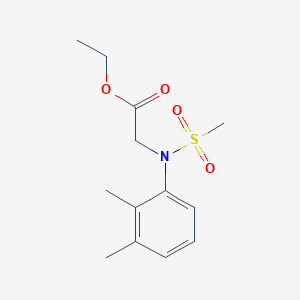
![1-methoxy-3-[2-(3-phenoxyphenoxy)ethoxy]benzene](/img/structure/B5254257.png)

![1-methyl-N-(3-{N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]ethanehydrazonoyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5254285.png)
![3-[({[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B5254288.png)
